

An In-depth Technical Guide to the Cellular and Molecular Effects of PK11195

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Compound Name:	PK14105			
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Introduction

PK11195, a prototypical isoquinoline carboxamide ligand, has been a cornerstone in the study of the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Initially known as the peripheral benzodiazepine receptor (PBR), TSPO is implicated in a multitude of cellular processes, and its expression is often upregulated in pathological conditions, including cancer and neuroinflammation. This technical guide provides a comprehensive overview of the cellular and molecular effects of PK11195, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Molecular Interactions and Quantitative Data

PK11195 exhibits a high affinity for TSPO, although the exact binding kinetics can vary depending on the species and tissue type. Its interaction with TSPO initiates a cascade of downstream cellular events.

Binding Affinity and Potency

The binding affinity of PK11195 to TSPO is typically in the nanomolar range, while its functional effects in cellular assays are often observed at micromolar concentrations.[1][2] This discrepancy suggests that while direct binding to TSPO is the initial event, downstream



signaling amplification or engagement of other targets may be necessary for its pronounced biological effects.

Parameter	Value	Cell/Tissue Type	Reference
Binding Affinity (Ki)	3.60 ± 0.41 nM	Not specified	[3]
9.3 ± 0.5 nM	Rat Kidney Membranes	[4]	
28.5 - 30.6 nM	Human Brain Tissue	[5]	
IC50 (Apoptosis)	60 ± 21 μM	Chronic Lymphocytic Leukemia (CLL) cells	[2]
49 ± 4 μM	B cells from healthy donors	[2]	
82 ± 8 μM	T cells from healthy donors	[2]	
IC50 (Neuroinflammation)	\sim 0.5 μ M (inhibition of ROS)	BV-2 microglia	[6]

Key Cellular Effects and Signaling Pathways

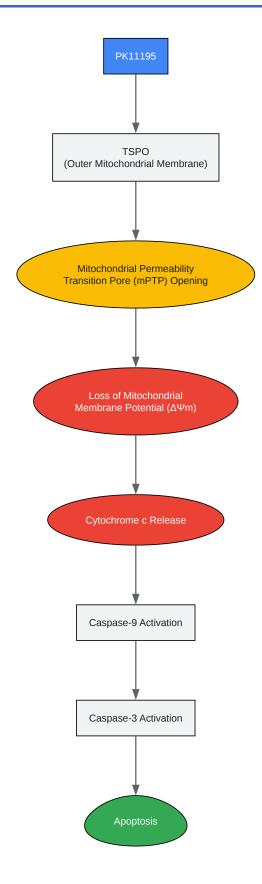
PK11195 modulates several critical cellular processes, primarily through its interaction with mitochondrial functions and its influence on various signaling cascades.

Induction of Apoptosis and Cell Cycle Arrest

In numerous cancer cell lines, PK11195 has been shown to induce apoptosis and cause cell cycle arrest, typically at the G1/S phase.[1] This pro-apoptotic effect is often mediated through the modulation of the mitochondrial permeability transition pore (mPTP).[7]

Signaling Pathway: PK11195-Induced Apoptosis





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PK11195 induces apoptosis via TSPO and the mitochondrial pathway.



Modulation of Mitochondrial Function

PK11195 directly impacts mitochondrial physiology beyond apoptosis induction. It can influence mitochondrial membrane potential ($\Delta \Psi m$), reactive oxygen species (ROS) production, and calcium homeostasis.

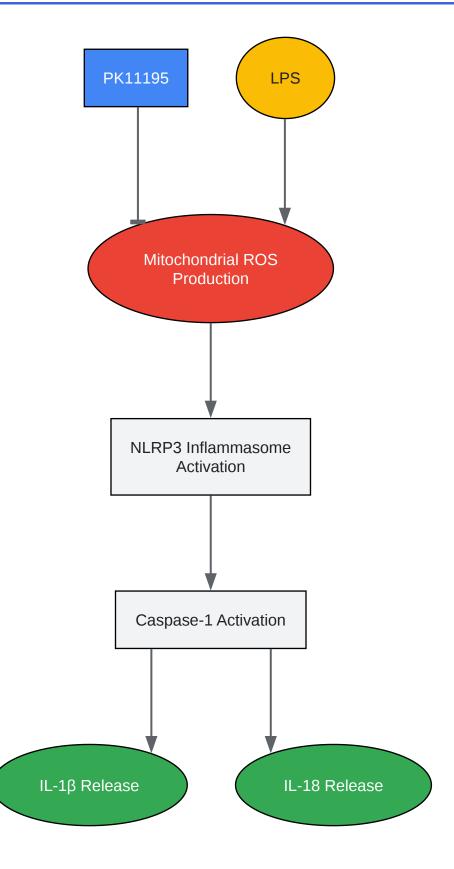
- Mitochondrial Membrane Potential (ΔΨm): In some contexts, PK11195 can cause a
 dissipation of ΔΨm, a key event in the apoptotic cascade.[7] However, in other models, it has
 been shown to prevent the collapse of ΔΨm.[8][9] For instance, in H1299 lung cancer cells
 exposed to hypoxia-like conditions, 25 μM PK11195 completely inhibited the CoCl2-induced
 depolarization of the mitochondrial membrane potential.[8]
- Reactive Oxygen Species (ROS) Production: The effect of PK11195 on ROS production is context-dependent. It has been reported to inhibit ROS production in inflammatory settings, such as in LPS-stimulated microglia.[6] Conversely, under certain conditions of ischemiareperfusion, it can enhance ROS generation.[9]
- Mitochondrial Calcium: PK11195 can influence mitochondrial calcium uptake. In a model of ischemia-reperfusion, 50 μM PK11195 increased mitochondrial Ca2+ uptake during ischemia but prevented its decline during reperfusion when applied only at the onset of reperfusion.[9]

Anti-inflammatory Effects

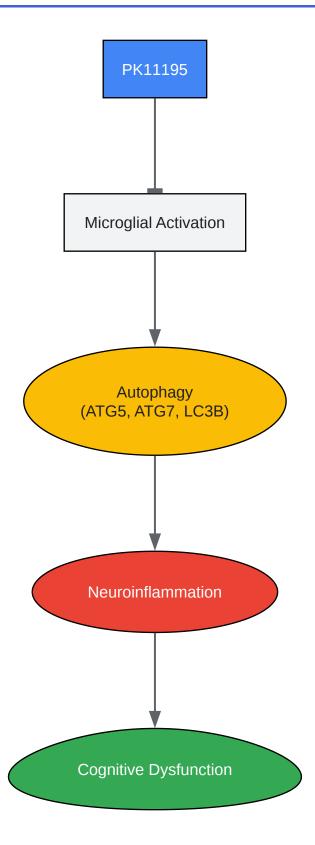
PK11195 exhibits significant anti-inflammatory properties, particularly in the central nervous system. It has been shown to alleviate neuroinflammation by modulating microglial activation. [10]

Signaling Pathway: PK11195 and Inhibition of the NLRP3 Inflammasome













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